molecular formula C18H21ClN4OS B4687402 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B4687402
M. Wt: 376.9 g/mol
InChI Key: UMEAXUCBMCLJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Mechanism of Action

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that result in increased phosphorylation and activation of AMPK. Activated AMPK then promotes energy homeostasis by increasing glucose uptake and fatty acid oxidation, while inhibiting gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, inhibition of tumor growth and induction of apoptosis, protection against neuronal damage, and improvement of cognitive function. This compound has also been shown to improve mitochondrial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potency and specificity for AMPK activation. This compound has been shown to be a more potent activator of AMPK than other commonly used activators, such as AICAR and metformin. However, one of the limitations of using this compound is its potential cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, including its potential therapeutic applications in other diseases, such as cardiovascular disease and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound, including its effects on mitochondrial function and oxidative stress. Finally, the development of more potent and selective AMPK activators, based on the structure of this compound, could lead to the development of novel therapeutics for a wide range of diseases.

Scientific Research Applications

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, leading to improved glycemic control. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c1-23-15(13(19)8-20-23)16(24)22-17-21-14(9-25-17)18-5-10-2-11(6-18)4-12(3-10)7-18/h8-12H,2-7H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEAXUCBMCLJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
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N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

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